molecular formula C10H8Cl2N2 B2369577 3-(Chloromethyl)-1-(2-chlorophenyl)-1h-pyrazole CAS No. 1466733-04-9

3-(Chloromethyl)-1-(2-chlorophenyl)-1h-pyrazole

Cat. No.: B2369577
CAS No.: 1466733-04-9
M. Wt: 227.09
InChI Key: UBSMNMQFCZSZKN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-(2-chlorophenyl)-1H-pyrazole (CAS: Not explicitly provided in evidence) is a pyrazole derivative featuring a chloromethyl group at position 3 and a 2-chlorophenyl substituent at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

3-(chloromethyl)-1-(2-chlorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c11-7-8-5-6-14(13-8)10-4-2-1-3-9(10)12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSMNMQFCZSZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1466733-04-9
Record name 3-(chloromethyl)-1-(2-chlorophenyl)-1H-pyrazole
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Preparation Methods

The synthesis of 3-(Chloromethyl)-1-(2-chlorophenyl)-1h-pyrazole typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 1-(2-chlorophenyl)pyrazole. This intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

3-(Chloromethyl)-1-(2-chlorophenyl)-1h-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 3-(Chloromethyl)-1-(2-chlorophenyl)-1H-pyrazole. Pyrazolines exhibit a range of biological activities, such as antibacterial, antifungal, and antiamoebic effects. For instance, derivatives have been reported to show efficacy against various bacterial strains and fungi due to their ability to disrupt microbial cell functions .

Anti-inflammatory Effects

Compounds within the pyrazole class are recognized for their anti-inflammatory properties. They have been utilized in treating conditions such as arthritis and other inflammation-related disorders. Specifically, pyrazolyl benzenesulfonamide compounds demonstrate significant analgesic effects, making them suitable candidates for pain management therapies .

Anticancer Properties

Research indicates that certain pyrazoline derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazolines have shown selectivity towards leukemia cell lines, suggesting potential in cancer treatment protocols . The mechanism often involves the inhibition of multidrug resistance proteins, enhancing the effectiveness of chemotherapeutic agents .

Table: Summary of Synthesis Methods

MethodologyDescriptionYield
CyclocondensationReaction between hydrazine and carbonyl compoundsHigh
One-pot synthesisUtilizes multiple reactants in a single reaction vesselModerate to High
Domino reactionsSequential reactions that lead to complex structuresVariable

Case Studies

Case Study 1: Antimicrobial Screening
A study conducted on a series of pyrazoline derivatives demonstrated their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the chlorophenyl group significantly influenced antimicrobial efficacy, with some derivatives exhibiting MIC values below 100 µg/mL .

Case Study 2: Anti-inflammatory Research
In another investigation, a specific pyrazoline derivative was tested for its anti-inflammatory effects in animal models of arthritis. The compound showed a reduction in inflammatory markers and improved joint function compared to control groups, indicating its potential for treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-(2-chlorophenyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with similar pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
3-(Chloromethyl)-1-(2-chlorophenyl)-1H-pyrazole C10H7Cl2N2 229.09* - 3-(Chloromethyl)
- 1-(2-chlorophenyl)
Not reported Reactive chloromethyl group; ortho-chlorophenyl enhances steric hindrance
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde () C16H11ClN2O 282.73 - 3-(4-chlorophenyl)
- 4-carbaldehyde
Not reported Aldehyde group increases electrophilicity; para-chlorophenyl reduces steric bulk
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate () C20H17ClN2O3 368.82 - 5-carboxylate ester
- 1-(2-oxo-2-phenylethyl)
Not reported Ester group improves solubility; ketone moiety may influence metabolic stability
5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-4,5-dihydro-1H-pyrazole () C25H20ClN3 397.90 - 4,5-dihydropyrazole ring
- 3-(2-naphthyl)
Not reported Saturated ring reduces aromaticity; naphthyl group increases lipophilicity
3-(Chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole () C10H7ClF2N2 228.63 - 3-(Chloromethyl)
- 1-(2,4-difluorophenyl)
Not reported Fluorine atoms enhance electronegativity; may improve blood-brain barrier penetration

*Calculated based on molecular formula.

Stability and Reactivity

  • Chloromethyl Group : Highly reactive, prone to hydrolysis or nucleophilic substitution, necessitating careful storage .
  • Dihydropyrazoles () : Reduced aromaticity increases susceptibility to oxidation compared to fully aromatic pyrazoles .
  • Fluorinated Derivatives () : Enhanced stability due to strong C-F bonds; resistant to metabolic degradation .

Key Research Findings

  • Fluorination Trends : Difluorophenyl derivatives () are increasingly prioritized in drug design for their improved pharmacokinetic profiles .
  • Synthetic Yields : Hydrazine-mediated cyclizations (e.g., compound 3 in ) often yield <60%, highlighting challenges in scaling dihydropyrazole synthesis .

Biological Activity

3-(Chloromethyl)-1-(2-chlorophenyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, exhibiting various pharmacological effects such as anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8Cl2N2
  • Molecular Weight : 227.09 g/mol
  • Structural Representation :
    Cl CH2C5H4ClN2C3H3\text{Cl CH}_2-\text{C}_5\text{H}_4\text{Cl}-\text{N}_2\text{C}_3\text{H}_3

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, a study reported that pyrazole derivatives showed IC50 values ranging from 0.07 µM to 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
1-acetyl-3-(2,4-dihydroxyphenyl)MCF-70.08
3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)MCF-70.07

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely studied. Compounds have shown effectiveness in stabilizing human red blood cell membranes, which correlates with their anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies suggest that pyrazole derivatives can act against various bacterial strains, showcasing broad-spectrum antimicrobial activity .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Pyrazole derivative XS. aureusTBD

Study on Anticancer Properties

In a recent study published in a pharmaceutical journal, researchers synthesized several pyrazole derivatives and tested their anticancer activity against a panel of human cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced the anticancer potency, with some derivatives achieving IC50 values lower than traditional chemotherapeutics .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazole compounds through in vivo models. The study demonstrated that certain derivatives could reduce inflammation markers significantly more than standard anti-inflammatory drugs like diclofenac .

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